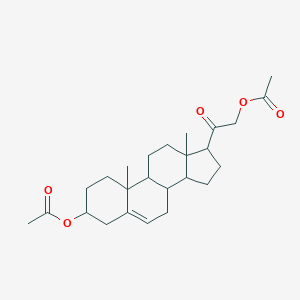

5-Pregnen-3beta,21-diol-20-one diacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Pregnen-3beta,21-diol-20-one diacetate is a steroidal compound with the molecular formula C25H38O5. It is a derivative of pregnane, a steroid nucleus, and is characterized by the presence of hydroxyl groups at the 3-beta and 21 positions, as well as acetate groups at these positions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pregnen-3beta,21-diol-20-one diacetate typically involves the acetylation of 3-beta,21-dihydroxypregn-5-en-20-one. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include room temperature and a reaction time of several hours to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

化学反应分析

Types of Reactions

5-Pregnen-3beta,21-diol-20-one diacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents such as chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: The acetate groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: 3-keto,21-dihydroxypregn-5-en-20-one.

Reduction: 3-beta,21-dihydroxypregn-5-en-20-one.

Substitution: 3-beta,21-dihydroxypregn-5-en-20-one derivatives with various functional groups.

科学研究应用

Biochemical Research

5-Pregnen-3β,21-diol-20-one diacetate is primarily utilized in studies related to steroidogenesis and hormone regulation. It serves as a substrate for enzymes involved in steroid metabolism, such as 3β-hydroxysteroid dehydrogenase (3β-HSD). Research indicates that it can be used to investigate the time-dependent effects of reduced oxygen tension on 3β-HSD activity, which is crucial for understanding steroid hormone biosynthesis under varying physiological conditions .

Table 1: Summary of Biochemical Applications

| Application | Description |

|---|---|

| Substrate for 3β-HSD | Used to study enzyme activity under different oxygen tensions |

| Progestin precursor | Investigates progestin secretion in luteal cells influenced by macrophages |

| Testicular cell culture | Employed in interstitial cell culture medium for hormonal studies |

Neurobiological Applications

The compound has been studied for its neurosteroid properties. Pregnenolone and its derivatives are known to influence neurogenesis and synaptic plasticity. Specifically, 5-Pregnen-3β,21-diol-20-one diacetate may modulate brain excitability through interactions with GABA receptors, suggesting potential applications in treating anxiety and mood disorders . This modulation could provide new avenues for developing anxiolytic drugs that act on distinct sites of the GABA receptor complex.

Table 2: Neurobiological Effects

| Effect | Mechanism of Action |

|---|---|

| Modulation of brain excitability | Acts on GABA receptor complex |

| Potential anxiolytic activity | Similar effects to known anxiolytics but at different receptor sites |

| Influence on neurogenesis | May enhance synaptic plasticity and neurodevelopment |

Therapeutic Potential

The therapeutic implications of 5-Pregnen-3β,21-diol-20-one diacetate extend into the treatment of neurological disorders. Its ability to regulate stress responses and alleviate symptoms associated with anxiety and insomnia has been documented. Studies suggest that compounds derived from pregnenolone can serve as effective treatments for conditions such as epilepsy and other seizure disorders due to their anticonvulsant properties .

Table 3: Therapeutic Applications

| Condition | Potential Treatment Mechanism |

|---|---|

| Anxiety disorders | Modulation of GABAergic activity |

| Insomnia | Regulation of brain excitability |

| Seizure disorders | Anticonvulsant effects similar to established treatments |

Case Studies and Research Findings

Numerous studies have explored the effects of 5-Pregnen-3β,21-diol-20-one diacetate in various biological contexts:

- Study on Progestin Secretion : A study involving splenic macrophages demonstrated their role in enhancing progestin secretion from luteal cells when co-cultured with these cells. This suggests that the compound may play a role in reproductive physiology .

- Neurosteroid Research : Research indicates that pregnenolone derivatives can improve memory and cognitive function by promoting neurogenesis and synaptic plasticity. The specific mechanisms by which 5-Pregnen-3β,21-diol-20-one diacetate exerts these effects remain an area of active investigation .

作用机制

The mechanism of action of 5-Pregnen-3beta,21-diol-20-one diacetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in gene expression and subsequent biological effects .

相似化合物的比较

Similar Compounds

3-beta,16-alpha-Dihydroxypregn-5-en-20-one: Similar structure but with a hydroxyl group at the 16-alpha position.

3-beta-Hydroxypregn-5-en-20-one acetate: Similar structure but with only one acetate group.

Uniqueness

5-Pregnen-3beta,21-diol-20-one diacetate is unique due to the presence of two acetate groups, which can influence its chemical reactivity and biological activity. This dual acetylation can enhance its stability and modify its interaction with biological targets compared to similar compounds .

生物活性

5-Pregnen-3beta,21-diol-20-one diacetate, also known as diacetate of 3beta,21-dihydroxypregn-5-en-20-one, is a synthetic steroid compound with significant biological activity. Its molecular formula is C25H36O5, and it is recognized for its role in steroidogenesis and potential therapeutic applications, particularly in hormone replacement therapies. This article delves into the biological activity of this compound, examining its mechanisms of action, metabolic pathways, and relevant research findings.

Structure and Reactivity

The compound features two acetyl groups at the hydroxyl positions (C3 and C21) of the steroid backbone, enhancing its solubility and reactivity in biological systems. The primary chemical reactivity involves hydrolysis, where the acetyl groups can be removed to regenerate 3beta,21-dihydroxypregn-5-en-20-one under acidic or enzymatic conditions.

Synthetic Route

The synthesis typically involves the acetylation of 3beta,21-dihydroxypregn-5-en-20-one using acetic anhydride or acetyl chloride in the presence of a base like pyridine. Control over reaction conditions is crucial to avoid over-acetylation or degradation of the steroid backbone.

Hormonal Influence and Steroidogenesis

This compound acts as a precursor in the synthesis of various steroid hormones, including progesterone and testosterone. Studies indicate that it can serve as a substrate for enzymes involved in steroid metabolism, thus influencing endocrine functions and reproductive health .

Table 1: Comparison of Steroid Precursors

| Compound Name | Role in Steroidogenesis | Unique Features |

|---|---|---|

| This compound | Precursor for progesterone and testosterone | Acetylated form enhances solubility |

| 3beta-Hydroxy-pregn-5-en-20-one | Precursor for progesterone synthesis | Hydroxy group at C3 |

| Testosterone | Major androgen | Regulates male characteristics |

| Estradiol | Major estrogen | Important for female reproduction |

The compound's mechanism involves binding to specific steroid receptors, modulating their activity, and influencing various physiological pathways. This interaction can lead to changes in gene expression and subsequent biological effects.

Case Studies

- Androgen Biosynthesis : In vitro studies demonstrated that when incubated with microsomal preparations from rat testis, this compound could be converted into testosterone. This underscores its potential role in androgen biosynthesis.

- Biosynthetic Pathways : Research has shown that 5-pregnene-3beta,20beta-diol may act as an intermediate in the biosynthesis of 16-unsaturated C(19) steroids from pregnenolone. This was evidenced by kinetic studies that indicated varying yields based on substrate combinations .

Therapeutic Applications

The compound is being investigated for its potential therapeutic effects in hormone replacement therapies. Given its role in modulating hormonal pathways, it may offer benefits in treating conditions related to hormonal imbalances.

Research Findings

Recent studies have focused on its applications in clinical settings:

- Hormone Replacement Therapy : It shows promise as a therapeutic agent due to its ability to influence steroid hormone levels effectively.

- Endocrine Disorders : Ongoing research aims to elucidate its efficacy in managing endocrine disorders through modulation of hormonal pathways.

属性

CAS 编号 |

1693-63-6 |

|---|---|

分子式 |

C25H36O5 |

分子量 |

416.5 g/mol |

IUPAC 名称 |

[2-(3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |

InChI |

InChI=1S/C25H36O5/c1-15(26)29-14-23(28)22-8-7-20-19-6-5-17-13-18(30-16(2)27)9-11-24(17,3)21(19)10-12-25(20,22)4/h5,18-22H,6-14H2,1-4H3 |

InChI 键 |

UVOTXHBDYFWIBF-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

手性 SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

规范 SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Key on ui other cas no. |

1693-63-6 |

同义词 |

3 beta,21-diacetoxy-5-pregnen-20-one 3,21-DAXPG-20 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。